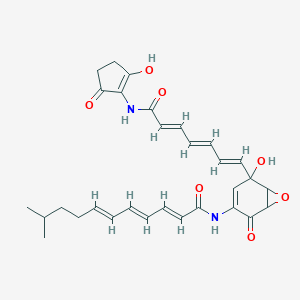
Manumycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manumycin E is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Manumycin E has demonstrated potent anticancer properties across various types of malignancies:
- Colorectal Cancer : Research indicates that this compound effectively inhibits the proliferation of colorectal cancer cells in vitro and in vivo. The compound induces apoptosis and increases ROS levels while decreasing phosphorylation of key signaling proteins like PI3K and AKT .
- Prostate Cancer : In studies involving prostate cancer cell lines, this compound has been shown to induce apoptosis through intrinsic pathways involving caspase activation and modulation of Bcl-2 family proteins .
- Lung Cancer : The compound exhibits a dose-dependent inhibition of non-small cell lung cancer (NSCLC) cells, with varying efficacy across different cell lines .
Infectious Disease Applications
Beyond its anticancer effects, this compound has potential applications in treating infectious diseases:
- Inhibition of Anaplasma phagocytophilum : this compound has been shown to inhibit the infection by this tick-borne bacterium by blocking ERK signaling pathways essential for bacterial entry into host cells. This suggests a direct antibacterial effect alongside its immunomodulatory properties .
Case Studies and Experimental Findings
| Study | Organism/Cell Type | Findings | |
|---|---|---|---|
| Sugita et al., 2007 | Various Cancer Cell Lines | Induced apoptosis via caspase activation | Supports use in cancer therapy |
| Lee et al., 2011 | HL-60 Cells (Infected with A. phagocytophilum) | Reduced bacterial infectivity and ERK activation | Potential therapeutic for tick-borne diseases |
| Hara et al., 1993 | Colorectal Cancer Cells | Inhibited proliferation; increased ROS production | Effective against colorectal cancer |
Future Directions and Research Opportunities
The multifaceted applications of this compound warrant further exploration:
- Combination Therapies : Investigating the synergistic effects when combined with other anticancer agents could enhance therapeutic outcomes.
- Mechanistic Studies : More detailed studies on the molecular mechanisms underlying its effects on exosome biogenesis and immune modulation are needed.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans will be crucial for translating laboratory findings into therapeutic applications.
Eigenschaften
CAS-Nummer |
156250-43-0 |
|---|---|
Molekularformel |
C30H34N2O7 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide |
InChI |
InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+ |
InChI-Schlüssel |
VVOBNOKKAUOIJN-OFFYCFQJSA-N |
SMILES |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Isomerische SMILES |
CC(C)CC/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Kanonische SMILES |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyme |
manumycin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















